Cas no 391867-74-6 (3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide)

3-(2,5-Dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide is a specialized benzamide derivative featuring a succinimide (2,5-dioxopyrrolidin-1-yl) moiety and a phenoxyphenyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its potential as a versatile intermediate or pharmacophore. The succinimide group enhances reactivity, facilitating conjugation or further functionalization, while the phenoxyphenyl moiety may contribute to binding interactions in biological systems. Its structural features make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or targeted therapeutics. The compound’s well-defined synthetic route and stability under standard conditions further support its utility in research and development.
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide structure
391867-74-6 structure
Product name:3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide
CAS No:391867-74-6
MF:C23H18N2O4
MW:386.400025844574
CID:6528070

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide
    • Benzamide, 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-phenoxyphenyl)-
    • Inchi: 1S/C23H18N2O4/c26-21-13-14-22(27)25(21)17-8-6-7-16(15-17)23(28)24-19-11-4-5-12-20(19)29-18-9-2-1-3-10-18/h1-12,15H,13-14H2,(H,24,28)
    • InChI Key: CKLOKOGDUUSWNK-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1OC1=CC=CC=C1)(=O)C1=CC=CC(N2C(=O)CCC2=O)=C1

Experimental Properties

  • Density: 1.349±0.06 g/cm3(Predicted)
  • Boiling Point: 561.5±35.0 °C(Predicted)
  • pka: 12.22±0.70(Predicted)

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0466-0040-2μmol
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide
391867-74-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0466-0040-3mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide
391867-74-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0466-0040-10mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide
391867-74-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0466-0040-4mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide
391867-74-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0466-0040-25mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide
391867-74-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0466-0040-5mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide
391867-74-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0466-0040-20mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide
391867-74-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0466-0040-50mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide
391867-74-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0466-0040-30mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide
391867-74-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0466-0040-5μmol
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide
391867-74-6 90%+
5μl
$63.0 2023-05-17

Additional information on 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide

3-(2,5-Dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide

The compound 3-(2,5-Dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide (CAS No: 391867-74-6) is a highly specialized organic molecule with significant applications in various fields, particularly in pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines a benzamide moiety with a 2,5-dioxopyrrolidine ring and a phenoxyphenyl group. The integration of these functional groups imparts the molecule with distinctive chemical properties, making it a subject of interest for researchers and industry professionals alike.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only enhance the efficiency of the synthesis process but also ensure higher purity levels, which are critical for its application in sensitive areas like drug development. The benzamide core of the molecule is known for its versatility, serving as a platform for further functionalization to tailor the compound's properties according to specific needs.

The phenoxyphenyl group attached to the nitrogen atom introduces electronic and steric effects that significantly influence the molecule's reactivity and solubility characteristics. This feature makes it particularly suitable for applications requiring controlled drug release mechanisms or selective binding affinity in biological systems. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutic agents targeting specific cellular pathways.

One of the most intriguing aspects of 3-(2,5-Dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide is its ability to participate in dynamic covalent chemistry reactions. This capability has opened new avenues for its use in self-healing materials and adaptive chemical systems. Researchers have demonstrated that under specific conditions, the molecule can undergo reversible bond formations, enabling the creation of materials with unprecedented resilience and adaptability.

In terms of pharmacological applications, this compound has shown promise as a modulator of key enzymes involved in metabolic pathways. Preclinical studies indicate that it exhibits selective inhibition against certain kinases without significant off-target effects, which is a critical factor in drug design. Furthermore, its ability to penetrate cellular membranes efficiently makes it a strong candidate for targeted drug delivery systems.

From an environmental standpoint, understanding the degradation pathways of 3-(2,5-Dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide is crucial for assessing its ecological impact. Recent research has focused on biodegradation studies under various environmental conditions, revealing that the molecule undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in natural ecosystems.

The synthesis and characterization of this compound have also contributed to advancements in analytical chemistry. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and purity. These techniques provide valuable insights into the stereochemical properties of the molecule, which are essential for understanding its interactions with biological systems.

In conclusion, 3-(2,5-Dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide (CAS No: 391867-74-6) stands as a testament to the ingenuity of modern chemical synthesis and its potential to address complex challenges across multiple disciplines. Its unique combination of structural features and functional properties positions it as a valuable tool in both academic research and industrial applications.

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